N-Benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a substituted benzamide derivative studied for its potential antipsychotic activity. This compound is structurally related to substituted benzamides used clinically as antipsychotics and stimulants of gastric motility. It serves as an important research tool for investigating the structure-activity relationships of compounds targeting central dopamine receptors.
Mechanism of Action
N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide is believed to exert its potential antipsychotic effects through potent central dopamine antagonist properties. This suggests that it binds to central dopamine receptors, potentially blocking the action of dopamine.
Applications
The primary application of N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide in scientific research is as a tool for understanding the structure-activity relationships of substituted benzamides and their interactions with central dopamine receptors. Specifically, this compound is valuable for:
Investigating the role of the amide bond in benzamides: Unlike its benzamide counterpart, clebopride, N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide (an anilide) lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. This suggests that while the amide bond may be crucial for gastric effects, it is not essential for interactions with central dopamine receptors.
Exploring the binding interactions at central dopamine receptors: The N-benzyl group in this compound is suggested to be an optimal fit for a lipophilic binding site on central dopamine receptors. This provides insight into the structural features influencing the binding affinity and selectivity of potential antipsychotic drugs.
Related Compounds
Clebopride
Compound Description: Clebopride is a substituted benzamide used clinically for its stimulatory effects on gastric motility. It is also a potent central dopamine antagonist. []
Relevance: Clebopride shares a structural similarity with N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide in terms of the benzamide core and the presence of an N-benzyl substituent. The research discusses how the antipsychotic effects of substituted benzamides, like clebopride, are attributed to their central dopamine antagonist properties. This suggests potential dopamine antagonist activity for N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide.
BRL 20596
Compound Description: BRL 20596 is an anilide analog of clebopride. It lacks the gastric stimulatory activity of clebopride but retains potent central dopamine antagonist activity. []
Relevance: BRL 20596 is structurally related to N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide through its N-benzyl group and the presence of a piperidine ring, although in BRL 20596 the piperidine is directly attached to the amide nitrogen. The research suggests that both benzamides and anilides, like BRL 20596, can have similar affinities for central dopamine receptors, highlighting the importance of the N-benzyl group for this activity. This finding further supports the possibility of N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide exhibiting dopamine antagonist activity.
Compound Description: Compound I served as a lead compound in a study exploring the structure-activity relationship of conformationally constrained 3,6-disubstituted piperidine derivatives as monoamine transporter inhibitors. []
Relevance: Compound I shares a significant structural resemblance to N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide. Both possess a 1-(4-fluorobenzyl)piperidine core. The key difference lies in the substituent at the 4-position of the piperidine ring, with Compound I featuring a -CH2NH(CH2CHPh2) group compared to the -C(O)NHBn group in N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide. This structural similarity suggests that N-benzyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide might also interact with monoamine transporters, albeit with potentially different affinity and selectivity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.